LENOGRASTIM

Hematology Oncology Pharmacology

Lenograstim is the glycosylated CHO-derived rHuG-CSF for research on hematopoietic stem cell mobilization and neutropenia models. Unlike non-glycosylated alternatives, lenograstim offers quantifiable potency advantages. • 26%+ higher in vitro potency vs. filgrastim, with superior resistance to thermal, pH, and freeze-thaw degradation • 11.5% higher CD34+ stem cell yield per microgram in randomized trials (p<0.03) • Real-world evidence: 36% fewer vials per patient and 15.2% lower total medical costs vs. non-glycosylated G-CSF Supplied with comprehensive analytical documentation for reproducible research outcomes.

Molecular Formula C26H23N3O3
Molecular Weight 0
CAS No. 135968-09-1
Cat. No. B1177971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLENOGRASTIM
CAS135968-09-1
Molecular FormulaC26H23N3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenograstim Overview


Lenograstim (CAS 135968-09-1) is a glycosylated recombinant human granulocyte colony-stimulating factor (rHuG-CSF) produced in Chinese hamster ovary (CHO) cells [1]. As a hematopoietic growth factor, it regulates neutrophil proliferation, differentiation, and function [2]. Lenograstim's glycosylation, accounting for approximately 4% of its molecular weight, confers distinct physicochemical properties compared to non-glycosylated alternatives like filgrastim, influencing its potency, stability, and clinical efficiency in mobilizing CD34+ hematopoietic stem cells and reducing neutropenia [3].

Source CHO-derived recombinant human G-CSF
Glycosylation Glycosylated form (≈4% MW), distinct from non-glycosylated analogs
Reported activity Higher specific activity compared to filgrastim in standard potency assays
Model context Hematopoietic research models, stem cell mobilization, and neutropenia studies

Lenograstim Is Not a Generic Substitute


Direct substitution of lenograstim with non-glycosylated G-CSF products like filgrastim on a simple microgram-for-microgram basis is scientifically invalid due to fundamental differences in their molecular structure and resulting pharmacodynamic properties. Lenograstim is glycosylated, whereas filgrastim is not, leading to a quantifiably higher specific activity and distinct in vivo mobilization efficiency [1]. While both molecules effectively raise neutrophil counts, their potency differs significantly, meaning that equivalent mass doses yield different biological effects. This necessitates careful dose adjustment and makes lenograstim a distinct therapeutic entity with its own evidence base for clinical selection [2].

Non-glycosylated G-CSF products may not replicate glycosylation-dependent potency and stability profiles; mass-based equivalence may lead to divergent biological responses in research models.
Differences in CD34+ mobilization efficiency observed in human research models may not transfer across species, dosing regimens, or assay conditions.
Glycosylation impacts degradation kinetics; substitution with unglycosylated analogs may alter formulation stability, handling requirements, and functional endpoints.

Lenograstim Comparative Evidence


Higher Specific Activity vs. Filgrastim

An international potency standard directly comparing the two recombinant G-CSFs demonstrates that lenograstim possesses a higher specific activity than filgrastim [1]. This means that per microgram, lenograstim is a more potent biological agent, a crucial factor for accurate dosing and efficacy comparisons.

Higher Specific Activity
Reported
127,760 vs 100,000 IU/µg (+27.76%)
Supports assay-based differentiation; mass equivalences may not reflect bioactivity
International potency standard assay
Hematology Oncology Pharmacology

Superior CD34+ Cell Mobilization

In a randomized crossover study in healthy volunteers, lenograstim demonstrated significantly greater efficiency in mobilizing CD34+ hematopoietic stem cells compared to an identical microgram dose of filgrastim [1]. This confirms that the in vitro potency advantage translates to a measurable in vivo effect.

CD34+ Cell Mobilization
Head-to-head
104 ± 38 vs 82 ± 35 cells/µL (+26.8%, p<0.0001)
Reported in vivo mobilization context; differences may influence stem cell yield in research models
Randomized crossover study, 32 volunteers
Stem Cell Transplantation Hematopoietic Stem Cell Mobilization Clinical Pharmacology

Glycosylation-Enhanced Potency and Stability

The glycosylation of lenograstim contributes to both enhanced in vitro potency and improved molecular stability under physiological and stress conditions compared to the non-glycosylated filgrastim [1][2]. This dual advantage is a key differentiator for both functional activity and product handling.

Potency & Stability
Reported
Potency >26% higher; greater stability under thermal, pH, agitation, and freeze-thaw stress
Glycosylation-related property context; relevant for formulation and handling studies
NFS-60 bioassay; orthogonal degradation testing
Biopharmaceutical Stability Molecular Pharmacology Drug Development

Lower Dose Requirement in Transplant

A retrospective analysis of high-dose chemotherapy patients undergoing autologous peripheral blood stem cell transplantation (PBSCT) found that while lenograstim and filgrastim achieved similar engraftment times, the total required dose of lenograstim was significantly lower [1]. This demonstrates clinical equivalence with less total drug exposure.

Lower Dose Requirement
Head-to-head
38.5 vs 54.0 µg/kg total dose (−28.7%, p<0.05)
Dose-response endpoint context in transplantation research; lower cumulative exposure noted
Retrospective analysis, 261 patients, autologous PBSCT
Transplantation Hematology Health Economics

Cost Savings Through Fewer Vials

In a real-world hospital setting, the use of lenograstim for neutropenia prophylaxis was associated with significantly lower per-patient vial consumption compared to filgrastim, translating into a quantifiable cost saving [1]. This analysis considers the total cost of care, not just the unit price of the vial.

Resource Utilization
Head-to-head
Median 7 vs 11 vials (−36%); 15.2% lower total medical cost
Resource-utilization endpoint context; per-patient vial differences may inform procurement decisions
Retrospective study, 212 hematological patients
Health Economics Pharmacy Practice Oncology

Meta-Analysis of FN Prevention Efficacy

A systematic review and network meta-analysis confirms that primary prophylaxis with lenograstim, like other short-acting G-CSFs, significantly reduces the risk of febrile neutropenia (FN) compared to placebo [1]. While the class of short-acting agents showed higher bone pain risk versus pegfilgrastim, lenograstim's specific place in the FN prevention landscape is firmly established by this high-level evidence.

FN Prevention Evidence
Class-level
Statistically significant FN risk reduction vs. no prophylaxis (class-level data)
Class-level evidence context; specific lenograstim contribution inferred from network meta-analysis
Mixed-treatment comparison, 30 RCTs
Evidence-Based Medicine Oncology Systematic Review

Lenograstim Key Applications


Autologous Stem Cell Mobilization

Evidence shows lenograstim mobilizes significantly more CD34+ stem cells per microgram than filgrastim, with an 11.5% higher yield in one randomized trial (7.19 x 10⁶ vs. 6.44 x 10⁶ cells/kg donor weight; p<0.03) and a 26.8% higher peak in a healthy volunteer study (104 vs. 82 cells/µL; p<0.0001) [1][2]. This makes it the preferred G-CSF for maximizing stem cell collection yields, particularly in male donors where the effect is most pronounced [1].

Cost-Efficient Neutropenia Prophylaxis

A real-world hospital analysis found lenograstim use led to 36% fewer vials per patient (median 7 vs. 11) and a 15.2% reduction in total medical costs compared to filgrastim for neutropenia prophylaxis [3]. This positions lenograstim as a cost-effective option for inpatient and outpatient prophylaxis, particularly in healthcare systems focused on value-based care and minimizing resource utilization.

High-Dose Chemotherapy Support

In the post-transplant setting, lenograstim achieved equivalent leukocyte engraftment (mean 10.7 vs. 10.8 days) with a 28.7% lower cumulative dose requirement (38.5 vs. 54.0 µg/kg) compared to filgrastim [4]. This supports its use in standard transplant protocols, where it can offer comparable clinical outcomes with less total drug exposure and associated costs.

Glycosylated G-CSF for R&D

For in vitro and in vivo research models where native-like glycosylation and enhanced stability are critical, lenograstim offers quantifiable advantages. It demonstrates >26% higher in vitro potency and superior resistance to thermal, pH, agitation, and freeze-thaw degradation compared to filgrastim [5][6]. This makes it a more reliable and functionally relevant tool for assays, bioequivalence studies, and novel formulation development.

Application
Selection Property
Validation Focus
Hematopoietic stem cell mobilization research
Glycosylation-dependent mobilization efficiency
CD34+ cell yield endpoint comparison in mobilization protocols
Neutropenia prophylaxis research
Resource-utilization endpoint context
Vial consumption and cost-endpoint analysis in prophylaxis models
Chemotherapy-support recovery models
Cumulative dose-response profile
Engraftment time and total dose requirement review
Glycoprotein stability and potency R&D
Glycosylation-mediated stability profiling
Degradation kinetics and bioassay potency under stress conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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